molecular formula C13H17ClN2O2 B1287895 2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride CAS No. 7292-63-9

2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride

Cat. No. B1287895
CAS RN: 7292-63-9
M. Wt: 268.74 g/mol
InChI Key: FGJDPHUEWISYHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoindoline derivatives has been described in various studies . For instance, one study described the synthesis of isoindolines and dioxoisoindolines using simple heating and relatively quick solventless reactions . Another study described the synthesis of N-substituted imides, isoindoline-1,3-dione derivatives, which were characterized and investigated against blood cancer .


Molecular Structure Analysis

The molecular structure of 2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride can be represented by the InChI code 1S/C13H17ClN2O2/c14-8-3-1-2-6-10-15-12(17)9-4-5-11(16)13(9)18/h4-5H,1-3,6-8,14H2,(H,15,17,18) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride include a molecular weight of 268.74 g/mol. It is a solid at room temperature .

Future Directions

Isoindoline-1,3-dione derivatives, such as 2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride, have potential applications in the treatment of diseases like Alzheimer’s due to their inhibitory effects on AChE . Future research could focus on further exploring these effects and developing more efficient synthesis methods .

properties

IUPAC Name

2-(5-aminopentyl)isoindole-1,3-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2.ClH/c14-8-4-1-5-9-15-12(16)10-6-2-3-7-11(10)13(15)17;/h2-3,6-7H,1,4-5,8-9,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJDPHUEWISYHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590445
Record name 2-(5-Aminopentyl)-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7292-63-9
Record name 7292-63-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159714
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(5-Aminopentyl)-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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